(2R)-4-(5-Fluoro-1H-indol-3-yl)butan-2-amine
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Overview
Description
(2R)-4-(5-Fluoro-1H-indol-3-yl)butan-2-amine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a fluorinated indole ring, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(5-Fluoro-1H-indol-3-yl)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and a suitable amine precursor.
Formation of Intermediate: The 5-fluoroindole undergoes a series of reactions, including halogenation, to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with the amine precursor under specific reaction conditions, such as the presence of a base and a solvent, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(5-Fluoro-1H-indol-3-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom on the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups to the indole ring.
Scientific Research Applications
(2R)-4-(5-Fluoro-1H-indol-3-yl)butan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (2R)-4-(5-Fluoro-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The fluorinated indole ring can enhance binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-4-(5-Chloro-1H-indol-3-yl)butan-2-amine: Similar structure with a chlorine atom instead of fluorine.
(2R)-4-(5-Bromo-1H-indol-3-yl)butan-2-amine: Contains a bromine atom instead of fluorine.
(2R)-4-(5-Methyl-1H-indol-3-yl)butan-2-amine: Features a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R)-4-(5-Fluoro-1H-indol-3-yl)butan-2-amine can enhance its biological activity and stability compared to similar compounds with different substituents. Fluorine atoms are known to influence the pharmacokinetic properties of compounds, making them more effective in certain applications.
Properties
Molecular Formula |
C12H15FN2 |
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Molecular Weight |
206.26 g/mol |
IUPAC Name |
(2R)-4-(5-fluoro-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H15FN2/c1-8(14)2-3-9-7-15-12-5-4-10(13)6-11(9)12/h4-8,15H,2-3,14H2,1H3/t8-/m1/s1 |
InChI Key |
XUHPKVVKUBHQOJ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CCC1=CNC2=C1C=C(C=C2)F)N |
Canonical SMILES |
CC(CCC1=CNC2=C1C=C(C=C2)F)N |
Origin of Product |
United States |
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